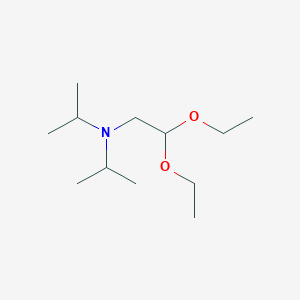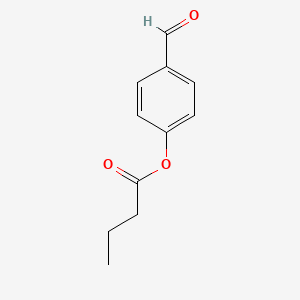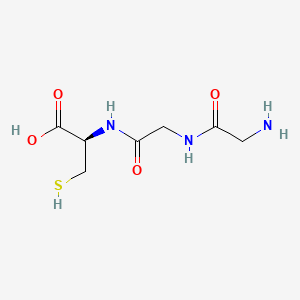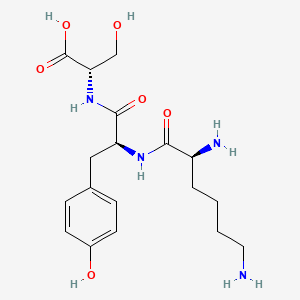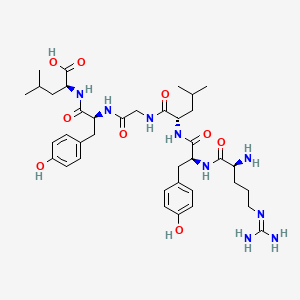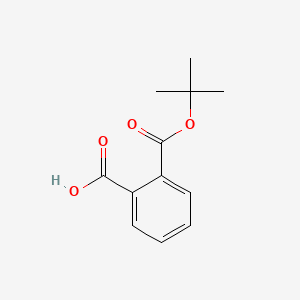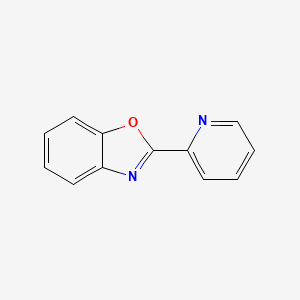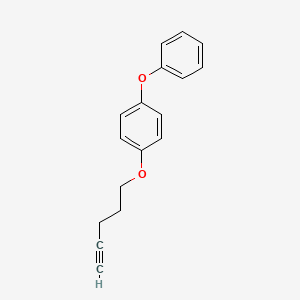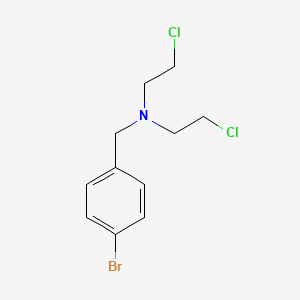
N,N-Bis(2-chloroethyl)-p-bromobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-p-bromobenzylamine: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a benzylamine core substituted with two 2-chloroethyl groups and a bromine atom on the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-p-bromobenzylamine typically involves the reaction of p-bromobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine hydrogen atoms with 2-chloroethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-p-bromobenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols, leading to the formation of substituted products.
Oxidation: The bromine atom on the benzene ring can be oxidized to form brominated derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of N,N-Bis(2-chloroethyl)benzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylamines or thiols.
Oxidation: Brominated benzylamine derivatives.
Reduction: N,N-Bis(2-chloroethyl)benzylamine.
Scientific Research Applications
Chemistry: N,N-Bis(2-chloroethyl)-p-bromobenzylamine is used as an intermediate in the synthesis of various organic compounds. Its alkylating properties make it valuable in the preparation of complex molecules.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is particularly useful in investigating DNA damage and repair mechanisms.
Medicine: this compound has potential applications in cancer therapy due to its ability to alkylate DNA and inhibit cell division. It is being studied as a potential chemotherapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various industrial processes, including polymer synthesis and surface modification.
Mechanism of Action
The primary mechanism of action of N,N-Bis(2-chloroethyl)-p-bromobenzylamine involves the alkylation of DNA. The compound forms covalent bonds with the nucleophilic sites on DNA, leading to the formation of cross-links and strand breaks. This disrupts the normal replication and transcription processes, ultimately resulting in cell death. The molecular targets include the guanine and adenine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparison with Similar Compounds
- N,N-Bis(2-chloroethyl)benzylamine
- N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
- Tris(2-chloroethyl)amine
Comparison: N,N-Bis(2-chloroethyl)-p-bromobenzylamine is unique due to the presence of the bromine atom on the benzene ring, which can influence its reactivity and biological activity. Compared to N,N-Bis(2-chloroethyl)benzylamine, the brominated compound may exhibit different pharmacokinetics and toxicity profiles. The presence of the bromine atom can also affect the compound’s solubility and stability, making it distinct from other nitrogen mustards.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrCl2N/c12-11-3-1-10(2-4-11)9-15(7-5-13)8-6-14/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABJAIADVRIARX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181845 |
Source


|
| Record name | Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-05-7 |
Source


|
| Record name | p-Bromo-di-(2-chloroethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
